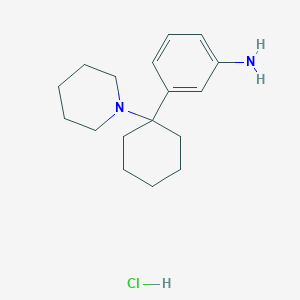

3-(Piperidylcyclohexyl)aniline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis Methods

Microwave Irradiation Synthesis

N-Aryl piperazine hydrochlorides, related to 3-(Piperidylcyclohexyl)aniline hydrochloride, are synthesized using microwave irradiation, which significantly speeds up the process compared to conventional methods (Jiang Jianhong, 2013).

Preparation of Antiarrhythmic Agents

A synthesis method for creating selective class III antiarrhythmic agents, involving a modified Michael reaction and alkylation processes, highlights the potential pharmaceutical applications of compounds related to 3-(Piperidylcyclohexyl)aniline hydrochloride (H. Oinuma et al., 1990).

Drug Delivery and Treatment

- Enhancing Chemotherapy for Brain Tumors: A study describes using magnetic nanoparticles coated with a polymer related to 3-(Piperidylcyclohexyl)aniline hydrochloride to improve the stability and targeting of a chemotherapy drug, suggesting potential applications in treating brain tumors (M. Hua et al., 2011).

Environmental and Analytical Applications

Aniline Degradation

Delftia sp. AN3, capable of degrading aniline and its derivatives, suggests potential applications in environmental bioremediation. This is relevant for compounds like 3-(Piperidylcyclohexyl)aniline hydrochloride, which may share similar degradation pathways (Z. Liu et al., 2002).

Catalytic Oxidation Studies

The use of Fe3O4 magnetic nanoparticles for the catalytic oxidation of aniline compounds in aqueous solutions demonstrates potential environmental cleanup applications for related compounds (Shengxiao Zhang et al., 2009).

Material Science and Chemistry

Conductivity of Polyaniline

The polymerization of aniline hydrochloride to form polyaniline, which exhibits significant conductivity, opens avenues for electronic and material science applications (J. Stejskal & R. Gilbert, 2002).

Triboluminescence Studies

The triboluminescence of aniline hydrochloride, involving fluorescence of adsorbed molecular nitrogen, adds to the understanding of aromatic crystals' physical properties, relevant for the study of similar compounds (J. Zink, 1975).

properties

IUPAC Name |

3-(1-piperidin-1-ylcyclohexyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2.ClH/c18-16-9-7-8-15(14-16)17(10-3-1-4-11-17)19-12-5-2-6-13-19;/h7-9,14H,1-6,10-13,18H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPXDKNOJGWCDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC(=CC=C2)N)N3CCCCC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperidylcyclohexyl)aniline hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate](/img/structure/B1393801.png)

![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1393806.png)

![tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate](/img/structure/B1393821.png)

![tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate](/img/structure/B1393822.png)